6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol
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Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol is a heterocyclic compound with the molecular formula C6H8N2O It is characterized by a fused ring structure consisting of a pyrrole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol can be synthesized starting from readily available amino carbonyl compounds. One common method involves the Markwald reaction, which is a two-step process that yields high product efficiency and is suitable for large-scale production . The reaction conditions typically involve the use of phosphoryl chloride for dehydration and subsequent functionalization with various electrophilic reagents to obtain functionalized derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Markwald reaction suggests that it can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro derivatives back to amino derivatives.
Substitution: The compound can undergo substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Sulfuric acid and nitric acid are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents are used for functionalization reactions.
Major Products Formed
Nitro Derivatives: Formed through nitration reactions.
Amino Derivatives: Formed through reduction of nitro derivatives.
Functionalized Derivatives: Formed through substitution reactions with various electrophilic reagents.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound exhibits potent inhibitory activity against RIPK1, which is involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound can prevent necroptosis and has potential therapeutic applications in diseases where necroptosis plays a role.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Another fused imidazole compound with similar structural features.
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: A chlorinated derivative with distinct chemical properties.
2-Amino-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: A nitro derivative with unique reactivity.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol is unique due to its specific inhibitory activity against RIPK1, which distinguishes it from other similar compounds
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol |
InChI |
InChI=1S/C6H8N2O/c9-6-1-5-2-7-4-8(5)3-6/h2,4,6,9H,1,3H2 |
InChI Key |
QWEGOPYZQHRFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1=CN=C2)O |
Origin of Product |
United States |
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